

Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag structure and chemical properties

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Compound of Interest

Compound Name: *Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag*

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An In-depth Technical Guide to Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, **Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag**. Tailored for researchers, scientists, and drug development professionals, this document details its structure, chemical properties, and the underlying mechanisms of action. It also includes detailed experimental protocols for the evaluation of similar ADCs.

Core Structure and Chemical Identity

Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag is a sophisticated drug-linker conjugate designed for targeted cancer therapy. It comprises a potent STING (Stimulator of Interferon Genes) agonist, Dazostinag, connected to a cleavable linker system. This system is engineered to be stable in circulation and to release the active payload within the target cancer cells.

The linker consists of several key components:

- Maleimide (Mal): A reactive group that enables covalent conjugation to thiol groups, typically on cysteine residues of a monoclonal antibody.

- Valine-Alanine (Val-Ala): A dipeptide sequence that serves as a specific cleavage site for the lysosomal protease, Cathepsin B, which is often overexpressed in tumor cells.
- p-Aminobenzyl (PAB) group: A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, spontaneously releases the attached drug molecule.
- 4-Abu(Me): While the precise structure of this component is not publicly available, it is likely a 4-aminobutyric acid derivative, possibly N-methylated, attached to the PAB spacer. This modification may serve to modulate the physicochemical properties of the linker, such as solubility or the kinetics of drug release.
- Dazostinag: The cytotoxic and immunomodulatory payload. Dazostinag is a potent STING agonist that can induce a robust anti-tumor immune response.

Note: The exact and complete chemical structure of **Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag** is not publicly available at the time of this writing. The structural representation and chemical properties provided are based on the known components.

Chemical Properties of Dazostinag

Property	Value
Synonyms	TAK-676
Molecular Formula	$C_{21}H_{22}F_2N_8O_{10}P_2S_2$
Molecular Weight	708.51 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO. For in vivo studies, formulations with PEG300, Tween-80, and saline have been used.[1]
Storage	Store at -20°C for long-term stability.

Chemical Properties of the Mal-Val-Ala-PAB Linker

Property	Description
Cleavage Mechanism	Enzymatic cleavage by Cathepsin B.[2][3][4]
Stability	Generally stable in human plasma, but may show instability in mouse plasma due to carboxylesterase activity. Modifications to the peptide sequence can enhance stability.[3][5]
Self-immolation	The PAB spacer undergoes 1,6-elimination to release the payload after enzymatic cleavage.

Mechanism of Action and Signaling Pathways

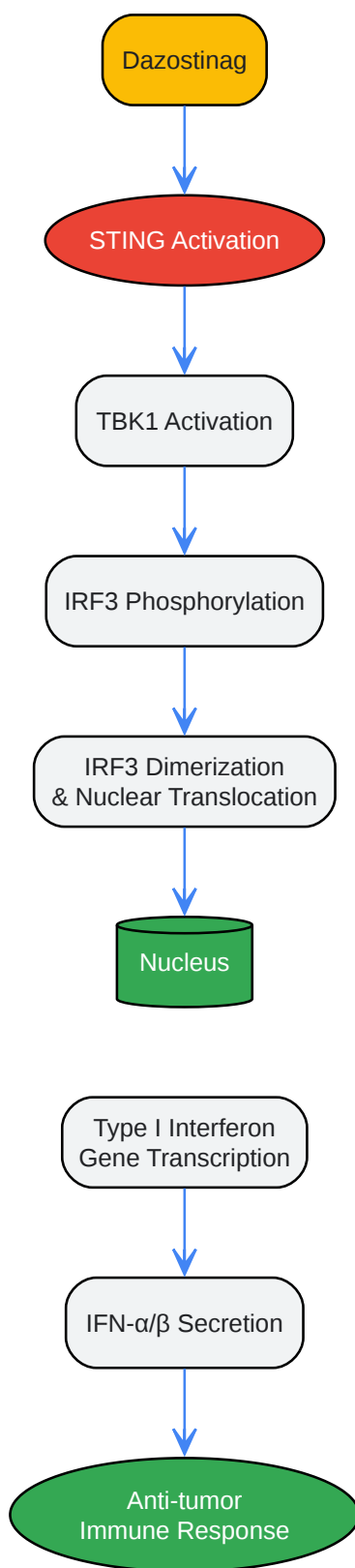
The therapeutic effect of an ADC utilizing **Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag** is a multi-step process that combines targeted delivery with potent immunomodulation.

ADC Internalization and Payload Release

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex into the cell, typically via endocytosis. The complex is then trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes, including Cathepsin B.

Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Ala dipeptide linker. This cleavage event triggers the self-immolation of the PAB spacer, leading to the release of Dazostinag into the cytoplasm of the cancer cell.





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